molecular formula C14H19NO2 B249971 N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide

Cat. No. B249971
M. Wt: 233.31 g/mol
InChI Key: ZXRRFRIVXHZAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.36 g/mol. AEBSF is widely used in laboratory experiments due to its ability to inhibit serine proteases, which are enzymes that play a crucial role in many biological processes.

Mechanism of Action

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from carrying out its normal function.
Biochemical and Physiological Effects:
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in the degradation of proteins. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of proteases involved in inflammation.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has a number of advantages for use in laboratory experiments. It is a potent and specific inhibitor of serine proteases, which makes it useful for studying the role of proteases in biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments.
However, there are also some limitations to the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in laboratory experiments. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has formed a covalent bond. This can make it difficult to study the effects of proteases on biological processes over time. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can also inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.

Future Directions

There are a number of future directions for research on N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide. One area of research is the development of more specific inhibitors of serine proteases. This could involve the use of computational methods to design inhibitors that are more selective for specific proteases. Another area of research is the study of the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on the activity of proteases in vivo. This could involve the use of animal models to study the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on biological processes such as blood coagulation and inflammation. Finally, there is also potential for the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in the development of new drugs for the treatment of diseases such as cancer and inflammation.

Synthesis Methods

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamidine with isopropyl chloroformate to produce N-isopropyl-4-aminobenzamidine. This compound is then reacted with 2-methyl-2-propen-1-ol to produce N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide.

Scientific Research Applications

N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which play important roles in many biological processes such as blood coagulation, digestion, and inflammation. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is also used in the purification of proteins and in the study of protein-protein interactions.

properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-methylprop-2-enoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H19NO2/c1-10(2)9-17-13-7-5-12(6-8-13)14(16)15-11(3)4/h5-8,11H,1,9H2,2-4H3,(H,15,16)

InChI Key

ZXRRFRIVXHZAEF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C

Origin of Product

United States

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